molecular formula C14H14N2S B2706483 N-(2,5-dimethylphenyl)pyridine-2-carbothioamide CAS No. 538338-62-4

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide

Cat. No.: B2706483
CAS No.: 538338-62-4
M. Wt: 242.34
InChI Key: LVPFOOUKUCCKIN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide is a chemical compound with the molecular formula C14H14N2S and a molecular weight of 242.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,5-dimethylphenyl)pyridine-2-carbothioamide can be synthesized through a chemical reaction involving 2,5-dimethylaniline and pyridine-2-carbothioamide. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a therapeutic agent.

    Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: This compound shares a similar structure but differs in the position of the methyl groups on the aromatic ring.

    N-(2,4-Dimethylphenyl)pyridine-2-carbothioamide: Another structurally related compound with methyl groups at different positions.

Uniqueness: The position of the methyl groups on the aromatic ring can significantly impact the compound’s interactions with other molecules and its overall stability.

Biological Activity

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C13H14N2S
  • Molecular Weight : 234.33 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds bearing the 2,5-dimethylphenyl group exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Anticancer Properties : Research indicates that this compound derivatives possess notable anticancer activity. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound derivatives:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMRSA15
AnticancerHepG212
AnticancerA54918
NeuroprotectionNeuronal Cells25

Case Studies

  • Antimicrobial Evaluation :
    In a study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that this compound exhibited superior activity against resistant strains of S. aureus and E. faecium. The mechanism was linked to the disruption of bacterial cell wall synthesis .
  • Anticancer Screening :
    A series of synthesized compounds based on this compound were tested against multiple cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly more than conventional chemotherapeutics, suggesting a promising avenue for further drug development .
  • Neuroprotective Studies :
    Research investigating the neuroprotective potential of this compound revealed that it could reduce apoptosis in neuronal cells induced by oxidative stress. This effect was attributed to the modulation of inflammatory cytokines and antioxidant enzyme activity .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFOOUKUCCKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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